4-Bromo-2-fluoro-6-hydroxybenzamide
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Overview
Description
4-Bromo-2-fluoro-6-hydroxybenzamide: is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-fluoroaniline.
Hydroxylation: The aniline derivative undergoes hydroxylation to introduce the hydroxyl group at the 6-position.
Amidation: The hydroxylated intermediate is then subjected to amidation to form the benzamide structure.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents replacing bromine or fluorine.
Oxidation Products: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction Products: Compounds with hydrogen atoms replacing the hydroxyl group.
Scientific Research Applications
4-Bromo-2-fluoro-6-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Bromo-6-fluorobenzamide: Differently substituted, affecting its chemical and biological properties.
4-Bromo-2-fluoro-6-nitrobenzamide: Contains a nitro group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: 4-Bromo-2-fluoro-6-hydroxybenzamide is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-bromo-2-fluoro-6-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2,11H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLSUWAADGQIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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